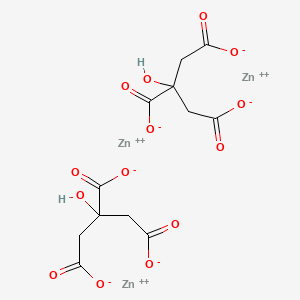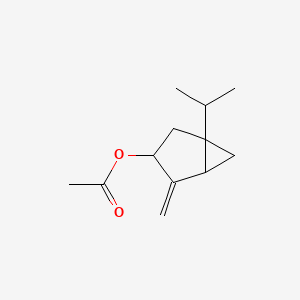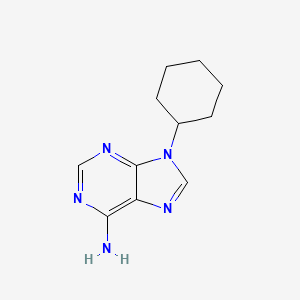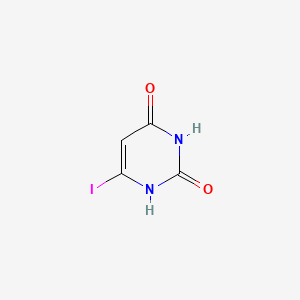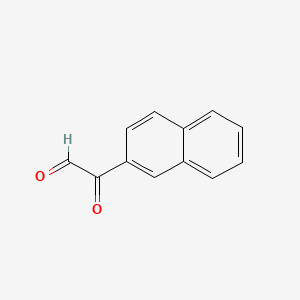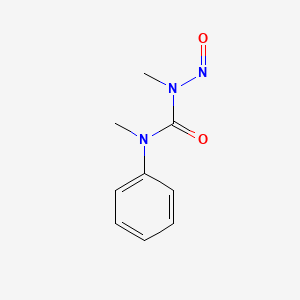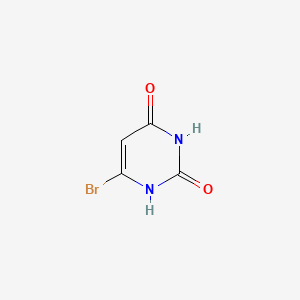
2-((3,5-二叔丁基-4-羟基苯基)-亚甲基)-4-环戊烯-1,3-二酮
描述
Molecular Structure Analysis
The molecular structure of a similar compound, “2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid”, has been analyzed . It has a molecular weight of 264.36 g/mol and its InChI code is "1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18)" .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving "2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione" .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid”, have been analyzed . It has a molecular weight of 264.36 g/mol and is a solid at ambient temperature .
科学研究应用
Comprehensive Analysis of TX-1123 Applications
TX-1123, also known as “2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione” or “2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione”, is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Anti-inflammatory Pharmacology: TX-1123 has been studied for its potential as a COX-2 selective inhibitor . This application is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that are designed to provide anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Cancer Research: In cancer research, TX-1123’s interaction with cyclo-oxygenase (COX) enzymes suggests a role in the design of anticancer agents. Its ability to inhibit COX2 selectively could be leveraged to reduce the pathological prostaglandins associated with cancer progression .
Molecular Docking Studies: TX-1123 serves as a valuable molecule in molecular docking studies to understand the binding profiles of COX inhibitors. This helps in the design of new drugs with better efficacy and fewer side effects .
Biochemical Pathway Analysis: The compound’s interaction with COX enzymes also makes it a useful tool in biochemical pathway analysis, particularly in studying the conversion of arachidonic acid to prostaglandins, which are vital in physiological and pathological processes .
Design of Selective Enzyme Inhibitors: TX-1123’s unique binding mechanism, different from that of other COX2 inhibitors like celecoxib, provides insights into the design of selective enzyme inhibitors that can target specific isoforms of enzymes without affecting others .
Study of Mitochondrial Function: Previous analogs of TX-1123 have shown effects on mitochondrial function, indicating that TX-1123 could be used to study the impact of various compounds on mitochondrial activity and energy production .
Apoptosis Mechanisms: Research has indicated that TX-1123 analogs can induce apoptosis and inhibit cyclin-dependent kinase activity. This suggests that TX-1123 could be used to explore the mechanisms of apoptosis in cellular models .
Development of Anti-inflammatory Agents: TX-1123’s COX-inhibitory activities make it a candidate for the development of new anti-inflammatory agents that could offer an alternative to existing NSAIDs, potentially with a different mechanism of action and improved safety profile .
作用机制
Target of Action
TX-1123, also known as 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione or 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione, primarily targets Receptor protein-tyrosine kinases (RTKs) . RTKs are key regulators of critical cellular processes such as cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
TX-1123 acts as an RTK inhibitor . It inhibits the activity of RTKs, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . Additionally, TX-1123 is a cyclo-oxygenase (COX) inhibitor , with IC50 values of 1.16 μM for COX2 and 15.7 μM for COX1 . COX enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain .
Biochemical Pathways
By inhibiting RTKs, TX-1123 disrupts multiple signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation . The inhibition of COX enzymes by TX-1123 leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .
Result of Action
The inhibition of RTKs and COX enzymes by TX-1123 can lead to the suppression of cell proliferation and inflammation, respectively . This makes TX-1123 a potential therapeutic agent for diseases characterized by abnormal cell growth and inflammation, such as cancer .
安全和危害
未来方向
属性
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEUMQIBGLKJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



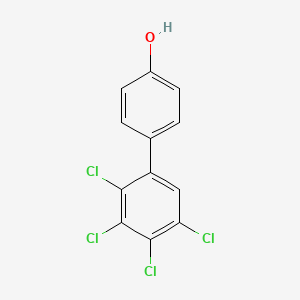
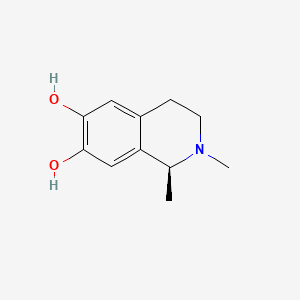

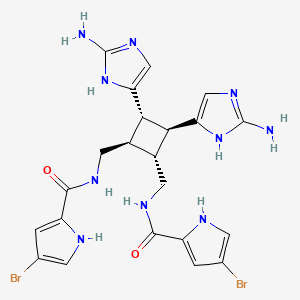
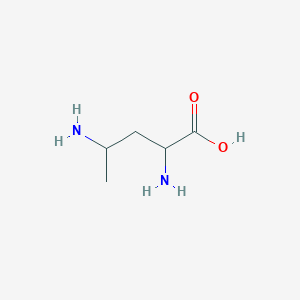
![4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1202049.png)

